6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound featuring a pyranone core, an azetidine ring, and a thiophene-substituted benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multi-step organic reactions:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Thiophene Substitution: The thiophene group is introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with a benzoyl chloride derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Pyranone Core Construction: The pyranone core is formed through a condensation reaction involving a suitable diketone and an aldehyde under basic conditions.
Final Coupling: The final step involves coupling the azetidine intermediate with the pyranone core, typically using a nucleophilic substitution reaction facilitated by a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the azetidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Alcohols from the reduction of carbonyl groups.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one is investigated for its potential as a pharmacophore in drug design
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, while the thiophene and pyranone moieties can engage in π-π interactions and hydrogen bonding, respectively. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Unique due to its combination of azetidine, thiophene, and pyranone moieties.
4-((1-(4-(thiophen-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Lacks the methyl group, potentially altering its reactivity and biological activity.
6-methyl-4-((1-(4-(furan-2-yl)benzoyl)azetidin-3-yl)oxy)-2H-pyran-2-one: Substitutes thiophene with furan, affecting its electronic properties and interactions.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
6-methyl-4-[1-(4-thiophen-2-ylbenzoyl)azetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-13-9-16(10-19(22)24-13)25-17-11-21(12-17)20(23)15-6-4-14(5-7-15)18-3-2-8-26-18/h2-10,17H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJSLSSPDUCYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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